molecular formula C8H15NO B1582596 1-(tert-Butyl)pyrrolidin-2-one CAS No. 20687-53-0

1-(tert-Butyl)pyrrolidin-2-one

Cat. No.: B1582596
CAS No.: 20687-53-0
M. Wt: 141.21 g/mol
InChI Key: LUVQSCCABURXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butyl)pyrrolidin-2-one (CAS 20687-53-0) is a versatile nitrogen-containing building block highly valued in advanced organic synthesis and drug discovery. Its distinct structure, featuring a pyrrolidinone scaffold and a bulky tert-butyl group, makes it a privileged intermediate for constructing complex molecular architectures . The saturated pyrrolidine ring is a prominent scaffold in medicinal chemistry, contributing to stereochemistry and increased three-dimensional coverage, which is advantageous for binding to biological targets and optimizing pharmacokinetic profiles . This compound is particularly useful in the synthesis of complex natural product analogs and novel materials . Its stable structure and solubility in various organic solvents allow it to perform under a wide array of reaction conditions, enabling medicinal chemists to push the boundaries of molecular design . As a key pharmaceutical intermediate, this compound plays a significant role in the development of new medicines and fine chemicals . Its applications extend to custom chemical synthesis services, where it serves as a foundational element for producing bespoke chemicals with tailored properties . With a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol, it offers a calculated Log P of 1.13, indicating favorable lipophilicity for drug discovery applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2,3)9-6-4-5-7(9)10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVQSCCABURXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174745
Record name 1-(tert-Butyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20687-53-0
Record name N-tert-Butyl-2-pyrrolidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20687-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butyl)pyrrolidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020687530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(tert-Butyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-butyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.960
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(TERT-BUTYL)PYRROLIDIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA55UZ4XZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Reactivity Profiles and Mechanistic Investigations of 1 Tert Butyl Pyrrolidin 2 One

Chemical Transformations Involving the Pyrrolidin-2-one Lactam Ring

The reactivity of the 1-(tert-Butyl)pyrrolidin-2-one is largely dictated by the chemistry of its five-membered lactam ring, a cyclic amide. The key reactive site is the carbonyl group, which is susceptible to attack by nucleophiles. The stability of the ring is significant, but under appropriate conditions, it can undergo transformations such as nucleophilic acyl substitution and ring-opening reactions.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including lactams. libretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. openstax.org Subsequently, the ring can either reform by expelling a leaving group or undergo opening. In the case of a stable lactam like this compound, the reaction typically requires forcing conditions.

One of the most fundamental nucleophilic acyl substitution reactions is hydrolysis, which leads to the corresponding amino acid. The hydrolysis of the lactam ring in this compound to yield 4-(tert-butylamino)butanoic acid can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is generally an irreversible process as the final step involves an acid-base reaction where the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com

The general mechanism for nucleophilic acyl substitution proceeds via a two-step addition-elimination pathway. openstax.orgmasterorganicchemistry.com The initial nucleophilic attack forms a tetrahedral alkoxide intermediate. libretexts.org For a lactam, the subsequent elimination of the nitrogen atom would require breaking the amide bond within the ring, leading to a ring-opened product.

Ring-Opening and Ring-Expansion Methodologies

The cleavage of the endocyclic amide bond in this compound is a key example of a ring-opening reaction, typically initiated by nucleophilic acyl substitution as described above. Strong nucleophiles or harsh reaction conditions are generally required to overcome the stability of the five-membered ring.

Representative Ring-Opening Reactions:

ReactionReagentsProduct
Hydrolysis H₃O⁺ or OH⁻, heat4-(tert-butylamino)butanoic acid
Aminolysis Strong amines, heatN¹,N¹-dialkyl-N⁴-(tert-butyl)butane-1,4-diamide
Reduction Strong reducing agents (e.g., LiAlH₄)1-(tert-Butyl)pyrrolidine

The reverse of ring-opening, lactamization, is a common method for synthesizing N-substituted pyrrolidin-2-ones. For instance, the condensation of a primary amine, such as tert-butylamine, with γ-butyrolactone (GBL) at high temperatures (200-300°C) proceeds through the opening of the lactone ring, followed by intramolecular cyclization and dehydration to form the pyrrolidin-2-one ring. rdd.edu.iq

While less common for the pyrrolidin-2-one core itself, transformations of the broader pyrrolidine (B122466) scaffold have been documented. For example, certain substituted pyrrolidines can undergo ring contraction to form functionalized cyclobutanes through the extrusion of the nitrogen atom, a process that involves a 1,4-biradical intermediate. acs.org

Mechanistic Influence of the N-tert-Butyl Group on Reaction Pathways

The N-tert-butyl group is not merely a passive substituent; its steric bulk and electronic properties significantly modulate the reactivity of the pyrrolidin-2-one ring compared to less hindered N-alkyl analogues.

Steric Hindrance Effects on Electrophilic and Nucleophilic Processes

The most prominent feature of the tert-butyl group is its substantial steric bulk. researchgate.net This large alkyl group physically obstructs the pathways for incoming reagents, influencing reaction rates and, in some cases, the feasibility of a reaction.

Nucleophilic Attack: The tert-butyl group shields the carbonyl carbon from the approach of nucleophiles. This steric hindrance raises the activation energy for the formation of the tetrahedral intermediate in nucleophilic acyl substitution reactions. researchgate.net Consequently, reactions like hydrolysis or aminolysis of this compound are expected to be significantly slower than for N-methyl or N-ethyl pyrrolidinones. This effect is exploited in other areas of chemistry, where sterically hindered groups are used to design enzyme inhibitors by preventing deacylation from a catalytically competent conformation. nih.gov

Electrophilic Attack: The nitrogen lone pair in the lactam is delocalized through resonance with the carbonyl group, reducing its basicity and nucleophilicity. However, reactions involving electrophilic attack at the nitrogen or the carbonyl oxygen are also subject to steric hindrance from the tert-butyl group. For instance, N-alkylation or coordination to a Lewis acid would be sterically disfavored. The bulk of the tert-butyl group can also lock the pyrrolidine ring into specific conformations, further influencing the accessibility of its reactive sites. acs.org

The following table provides a qualitative comparison of the expected reactivity based on steric effects.

Qualitative Reactivity Comparison of N-Alkyl Pyrrolidin-2-ones

N-SubstituentSteric HindranceRelative Rate of Nucleophilic Acyl Substitution
-CH₃ (Methyl)LowFast
-CH₂CH₃ (Ethyl)ModerateIntermediate
-C(CH₃)₃ (tert-Butyl) High Slow

Electronic Contributions to the Reactivity of the Pyrrolidinone Nitrogen

The tert-butyl group influences the electronic environment of the lactam ring primarily through induction.

Inductive Effect: As an alkyl group, the tert-butyl substituent is electron-donating through the sigma bond framework (an inductive effect). This effect increases the electron density on the nitrogen atom.

Effect on Carbonyl Electrophilicity: The increased electron density on the nitrogen can be delocalized via resonance onto the carbonyl oxygen. This resonance contribution makes the carbonyl carbon less electrophilic (less partially positive) and therefore less reactive towards nucleophiles. This electronic deactivation complements the steric hindrance effect, further reducing the reactivity of this compound in nucleophilic acyl substitution reactions.

Effect on Nitrogen Basicity: While the inductive effect increases electron density on the nitrogen, this does not necessarily translate to higher basicity. The lone pair on the nitrogen atom is involved in amide resonance, making it largely unavailable for protonation. Any potential increase in basicity due to the inductive effect is minor and generally overshadowed by the delocalization and steric hindrance around the nitrogen. Studies on other systems have shown that the electronic effect of tert-butyl groups can influence molecular orbital energy levels, such as raising the LUMO level through hyperconjugation. nih.gov

Specific Reaction Classes and Transformations Relevant to this compound Analogues

The pyrrolidin-2-one scaffold is a versatile building block in synthetic chemistry, and a wide array of transformations have been developed for its analogues. These reactions highlight the potential synthetic pathways available for derivatives of this compound, although the specific reactivity would be modulated by the N-tert-butyl group.

Functionalization at the α-Carbon (C3): The carbon atom alpha to the carbonyl group can be functionalized. For example, deprotonation with a strong base like lithium diisopropylamide (LDA) can generate an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the C3 position.

Functionalization at the β- and γ-Carbons (C4 and C5): Various synthetic methods allow for the construction of pyrrolidin-2-ones with substituents at the C4 and C5 positions. For example, 1,5-substituted pyrrolidin-2-ones can be synthesized from the reaction of donor-acceptor cyclopropanes with amines. nih.gov Polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be synthesized via multicomponent reactions and subsequently functionalized. beilstein-journals.org

Synthesis of Fused Ring Systems: Pyrrolidin-2-one analogues are frequently used as precursors for more complex, fused heterocyclic systems. For instance, tandem intermolecular C-N bond formation followed by intramolecular cyclization can yield quinoline-fused pyrrolidin-2-ones. researchgate.net

Reactions on Side Chains: For analogues bearing functional groups on the N-substituent or on the ring, a variety of reactions can be performed. For example, pyrrolidine nitroxides, which are stable free radicals, can be synthesized from pyrroline-1-oxide precursors through reactions with organometallic reagents like butyllithium. nih.gov These nitroxide analogues, some containing tert-butyl groups, are valuable as spin probes. nih.govmdpi.com

The following table summarizes some transformations applicable to the pyrrolidin-2-one scaffold.

Selected Transformations of Pyrrolidin-2-one Analogues

Reaction TypePosition(s) InvolvedDescription
Enolate Alkylation C3Deprotonation with a strong base followed by reaction with an electrophile.
[3+2] Cycloaddition C2, C5, N1Construction of the pyrrolidine ring from smaller fragments like olefins and imines. acs.org
Multicomponent Reactions C3, C4, C5, N1One-pot synthesis of highly substituted pyrrolidinones from simple starting materials. beilstein-journals.org
Reduction to Pyrrolidines C2 (Carbonyl)Reduction of the lactam carbonyl group using powerful reducing agents like LiAlH₄.

Metalation and Enantioselective Lithiation Studies

The metalation of N-substituted pyrrolidines, particularly through enantioselective lithiation, is a powerful strategy for creating chiral intermediates. While studies specifically on this compound are not extensively detailed, research on the closely related N-tert-butoxycarbonyl (Boc)-pyrrolidine provides significant mechanistic insight. The bulky N-substituent is crucial for directing the stereochemical course of the deprotonation.

The enantioselective lithiation of N-Boc-pyrrolidine is typically achieved using a strong, sterically hindered lithium base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand. The most commonly employed ligand for this transformation is (-)-sparteine (B7772259). The bulky N-Boc group, analogous to the N-tert-butyl group, helps prevent nucleophilic attack at the carbonyl carbon of the amide. This steric shield directs the organolithium reagent to act as a base, abstracting a proton from the C5 position (α to the nitrogen).

The reaction proceeds through the formation of a pre-lithiation complex between the N-Boc-pyrrolidine, s-BuLi, and the chiral diamine ligand. The rate-determining step is the deprotonation itself. The stereochemistry of the resulting lithiated intermediate is controlled by the chiral ligand. For instance, using (-)-sparteine typically leads to the preferential removal of the pro-S proton. However, studies with other sparteine-like diamines have shown that it is possible to achieve the opposite enantioselectivity, removing the pro-R proton.

In one study, various (-)-cytisine-derived diamines were investigated for the enantioselective lithiation of N-Boc-pyrrolidine. The highest enantioselectivity (er 95:5) was achieved with the least sterically hindered N-Me-substituted diamine, which resulted in the removal of the pro-R proton. researchgate.net This outcome is opposite to that observed with (-)-sparteine, demonstrating the tunability of the stereochemical outcome based on ligand design.

Computational studies have corroborated these experimental findings, showing that the lowest energy complex of the organolithium reagent, chiral diamine, and pyrrolidine substrate leads to the transition state with the lowest activation energy for proton transfer. researchgate.net The success of these reactions allows for the trapping of the chiral lithiated intermediate with various electrophiles to yield a range of enantiomerically enriched 2-substituted pyrrolidine derivatives.

ElectrophileYield (%)Enantiomeric Excess (ee %)
(CH₃)₂SO₄8894
TMS-Cl8796
Sn(Bu)₃Cl8396
PhCOPh7590
CO₂5588

This table summarizes the results of enantioselective lithiation of N-Boc-pyrrolidine with s-BuLi/(-)-sparteine, followed by reaction with various electrophiles.

Oxidation Reactions

The oxidation of the pyrrolidine ring system can lead to various functionalized products, including the introduction of new substituents or the formation of the corresponding lactam (pyrrolidinone). The presence of the N-tert-butyl group can influence the regioselectivity and rate of these oxidation reactions.

One strategy for the oxidation of pyrrolidines to their corresponding γ-lactams involves the use of o-benzoquinone. This method proceeds through the selective oxidation of the α-C-H bond of the pyrrolidine ring to form an N,O-acetal intermediate. This intermediate is then further oxidized by another molecule of o-benzoquinone to yield the final γ-lactam product. A key advantage of this method is its selectivity, which allows for the oxidation to occur without affecting other potentially sensitive functional groups that may be present on the pyrrolidine ring.

Direct chemical oxidation of N-protected pyrrolidines can also be used to introduce functionality at the α-position. For example, the use of hypervalent iodine(III) reagents, such as iodosylbenzene ((PhIO)n), in combination with trimethylsilyl (B98337) azide (B81097) (TMSN₃), allows for the direct α-azidonation of N-protected pyrrolidines. nih.gov This reaction is significant as it generates products that can be readily ionized to form N-acyliminium ions, which are versatile intermediates for further synthetic transformations. nih.gov

The nature of the N-acyl group plays a critical role in the outcome of oxidation reactions. Studies on 2-methyl substituted pyrrolidines with different N-acyl groups (N-benzyl, N-acetyl, and N-trifluoroacetyl) under photoredox catalysis conditions showed that the N-benzyl substituted pyrrolidine was smoothly converted to its ring-opened product. In contrast, the N-acetyl and N-trifluoroacetyl derivatives did not react under the same conditions, suggesting that the electronic properties of the N-substituent are crucial for the initial single-electron transfer step. nih.gov

Multi-Component Reactions (e.g., Ugi reactions)

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. The Ugi four-component reaction (U-4CR) is a prominent example, involving the reaction of a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce a dipeptide-like α-acylamino amide. industrialchemicals.gov.aucarlroth.com

Pyrrolidinone-containing scaffolds can be effectively synthesized or incorporated into larger molecules using the Ugi reaction. For instance, a solid-phase Ugi reaction has been developed to synthesize N-substituted pyrrolidinone-tethered N-substituted piperidines. In this approach, a resin-bound glutamic acid derivative serves as the bifunctional component, providing both the carboxylic acid and, after cyclization, the pyrrolidinone structure. The reaction of this resin-bound substrate with a ketone and an isocyanide drives the formation of the complex product. nih.gov

The mechanism of the Ugi reaction involves the initial condensation of the amine and the carbonyl compound to form an imine. Protonation of the imine by the carboxylic acid generates an iminium ion, which is then attacked by the nucleophilic isocyanide carbon. The resulting nitrilium ion is trapped by the carboxylate anion, and a subsequent, irreversible Mumm rearrangement yields the final stable di-amide product. industrialchemicals.gov.auwikipedia.org

The use of tert-butyl isocyanide in Ugi-type reactions is particularly noteworthy. The tert-butyl group can be cleaved under certain conditions, making tert-butyl isocyanide a "convertible" isonitrile. This allows for the initial formation of a complex Ugi product, followed by the removal of the tert-butyl group to reveal a primary amide, providing a route to further molecular diversity. nih.gov

EntryKetone (equiv.)Isocyanide (equiv.)SolventYield (%)
4a1.11.1MeCN/MeOH (1:1)58
4b2.02.0MeCN/MeOH (1:1)72
4c2.02.0MeCN/MeOH (4:1)88
4d3.03.0MeCN/MeOH (4:1)85

This table shows the optimization of a solid-phase Ugi reaction involving a resin-bound pyrrolidinone precursor, cyclohexanone, and benzyl (B1604629) isocyanide. nih.gov

Reactions of Isothiocyanate Moieties in Pyrrolidine Derivatives

The isothiocyanate functional group (-N=C=S) is a versatile electrophile that can undergo a variety of reactions, typically involving nucleophilic attack at the central carbon atom. When appended to a pyrrolidine derivative, this moiety allows for the conjugation of the heterocyclic core to other molecules or for the construction of more complex ring systems.

A primary reaction of isothiocyanates is their conversion to thioureas upon reaction with primary or secondary amines. This reaction is efficient and forms the basis of the Edman degradation for peptide sequencing. chemrxiv.org Similarly, reaction with ammonia (B1221849) can be used to convert isothiocyanates into their corresponding thiourea (B124793) derivatives, a strategy that can be employed for the analytical derivatization of these compounds. nih.gov

Isothiocyanates are also key reactants in the synthesis of complex heterocyclic structures. For example, isothiocyanate derivatives have been used in the synthesis of spiro[indole-pyrrolidine] compounds. In a Michael condensation reaction, 3-dicyanomethylene-2H-indol-2-ones react with isothiocyanates in aqueous media to efficiently produce the desired spirocyclic products. This reaction tolerates a range of substituents on the isothiocyanate, including both electron-donating and electron-withdrawing groups on an N-aryl ring. researchgate.net

The electrophilic carbon of the isothiocyanate group can also be attacked by other nucleophiles, such as enolates. The reaction of an acetophenone (B1666503) enolate with phenyl isothiocyanate, for instance, leads to the formation of a thiazolidine (B150603) derivative in a stereoselective manner. wikipedia.org This type of reactivity highlights the potential for using isothiocyanate-functionalized pyrrolidines as building blocks in the synthesis of fused or spirocyclic heterocyclic systems.

Elaboration of 1 Tert Butyl Pyrrolidin 2 One: Synthesis and Spectroscopic Characterization of Derivatives

Functionalization Strategies for the Pyrrolidinone Ring System

Modification of the basic pyrrolidinone structure is key to developing new derivatives with tailored properties. Functionalization can be directed at the nitrogen atom or at the carbon backbone of the ring.

While the subject compound, 1-(tert-butyl)pyrrolidin-2-one, is already N-alkylated, the principles of N-alkylation and N-acylation are fundamental to the synthesis of the broader class of N-substituted pyrrolidinones. These reactions are among the most common transformations in pharmaceutical chemistry for constructing carbon-nitrogen bonds. acsgcipr.org

N-alkylation of the parent pyrrolidin-2-one is typically achieved through a nucleophilic substitution (SN2) reaction. The lactam nitrogen is first deprotonated with a suitable base, such as sodium hydride (NaH), to form a potent nucleophile. This is followed by the addition of an alkylating agent, commonly an alkyl halide or sulfonate. acsgcipr.orgnih.gov For example, N-benzylation of pyroglutamate esters has been accomplished using various benzyl (B1604629) bromides. mdpi.comnih.gov Similarly, N-phenacylpyrrolidin-2-ones can be prepared by alkylating pyrrolidin-2-one with phenacyl halides. arkat-usa.org

N-acylation follows a similar pathway, employing acylating agents like acyl chlorides or anhydrides to introduce a carbonyl group on the nitrogen atom. These reactions provide access to N-acyl lactams, which are important intermediates in organic synthesis.

Reaction TypeReagentsProduct ClassReference
N-AlkylationPyrrolidin-2-one, Base (e.g., NaH), Alkyl Halide (R-X)N-Alkyl-pyrrolidin-2-one acsgcipr.orgnih.gov
N-BenzylationMethyl S-pyroglutamate, Benzyl Bromide, BaseN-Benzyl-pyrrolidin-2-one derivative mdpi.comnih.gov
N-AcylationPyrrolidin-2-one, Base, Acyl Chloride (RCOCl)N-Acyl-pyrrolidin-2-one acsgcipr.org

Greener alternatives to traditional N-alkylation methods are also being explored, including the direct amination of alcohols catalyzed by transition metals, which avoids the pre-activation of the alcohol into a halide or sulfonate. acsgcipr.org

Introducing substituents at specific carbon atoms of the pyrrolidinone ring requires regioselective methods to control the site of reaction.

C4-Functionalization: A notable strategy for regioselective C-H functionalization involves transition-metal catalysis. For instance, a palladium-catalyzed C(sp³)–H arylation has been developed to selectively introduce aryl groups at the C4 position of pyrrolidine (B122466) derivatives. acs.org This method utilizes a bidentate aminoquinoline directing group attached at the C3 position. The steric bulk of the N-Boc protecting group and the directing group favors the palladium-catalyzed activation of the C4 C-H bond over the C2 or C5 positions, leading to cis-3,4-disubstituted products with high selectivity. acs.org

Another approach to C4 functionalization involves conjugate addition to α,β-unsaturated γ-lactams (3-pyrrolin-2-ones). The presence of an electron-withdrawing group on the nitrogen, such as a tert-butoxycarbonyl (Boc) group, activates the double bond for nucleophilic attack at the C4 position. This has been used to synthesize 4-substituted 2-pyrrolidinones that are precursors to potentially bioactive molecules. scielo.br

C3 and C5-Functionalization: While C4 functionalization has been extensively studied, methods for selective substitution at C3 and C5 are also crucial. Reactions of N-alkyl-2,3-dihydro-4-pyridones, which are structurally related to pyrrolidinones, have demonstrated regioselective C5-alkylation. nih.gov Similar principles can be applied to the pyrrolidinone system. Functionalization at the C5 position, adjacent to the nitrogen, can be achieved through various methods, often starting from pyroglutamic acid derivatives.

PositionMethodKey FeaturesReference
C4 Pd-Catalyzed C-H ArylationRequires a C3 directing group; high regio- and stereoselectivity. acs.org
C4 Conjugate AdditionUses an α,β-unsaturated pyrrolidinone precursor; requires N-activation. scielo.br
C3/C5 Alkylation/Mannich ReactionsOften demonstrated on related heterocyclic systems; regioselectivity depends on substrate and conditions. nih.gov

Synthesis of Complex Analogues Featuring the N-tert-Butyl Pyrrolidinone Moiety

The N-tert-butyl pyrrolidinone core is a building block for constructing more elaborate molecules with potential applications in medicine and materials science.

The pyrrolidinone ring is a core component of many pharmaceuticals, including nootropic drugs like piracetam (B1677957) and anticonvulsants. rdd.edu.iq Synthetic efforts often focus on attaching other known bioactive scaffolds to the pyrrolidinone nucleus to create hybrid molecules with novel or enhanced biological activity.

A library of N-substituted pyrrolidine derivatives featuring a 1,2,4-triazole ring has been synthesized. benthamdirect.com The 1,2,4-triazole moiety is present in numerous clinical drugs with a wide range of activities. The synthesis began with the ring-opening of a bridged bicyclo[3.1.0]hexane precursor, ultimately leading to a pyrrolidine core substituted with the triazole ring. benthamdirect.com Further derivatization at the pyrrolidine nitrogen with various benzoyl chlorides and benzyl bromides produced a series of amide and amine products. benthamdirect.com

The pyrrolidinone scaffold is also central to the development of enzyme inhibitors. Chiral pyrrolidine derivatives have been synthesized as potent inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases. nih.gov These complex molecules highlight the utility of the pyrrolidinone core in designing targeted therapeutic agents.

Bioactive ScaffoldSynthetic ApproachTarget/ApplicationReference
1,2,4-TriazoleRing-opening of bicyclic precursor, N-acylation/alkylationGeneral drug discovery benthamdirect.com
Substituted AminopyridineMulti-step synthesis from Boc-protected aminopyridineNeuronal nitric oxide synthase (nNOS) inhibitors nih.gov
Nootropic AnaloguesConjugate addition to 3-pyrrolin-2-oneNootropic agents (e.g., Nebracetam) scielo.br

Creating more rigid, three-dimensional structures such as bridged and spirocyclic systems can have a profound impact on a molecule's biological activity by constraining its conformation. Synthetic routes to these complex architectures often involve intramolecular cyclization reactions.

The synthesis of bridged systems can be achieved from precursors like tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. benthamdirect.comnih.gov The epoxide ring in this molecule can be opened by nucleophiles, establishing a trans-substitution pattern on the pyrrolidine ring that serves as a foundation for further elaboration into complex structures.

Spirocyclic lactams containing a pyrrolidinone ring have been synthesized as mimics of peptide β-turns. One such synthesis started from pipecolic acid (a six-membered ring analogue), involving α-allylation, oxidative cleavage to an aldehyde, and condensation with D-cysteine methyl ester to form a thiazolidine (B150603). Subsequent cyclization yielded 6.5.5 spiro bicyclic lactams. nih.gov This general strategy of intramolecular condensation can be adapted to pyrrolidinone-based precursors to generate spirocyclic systems.

Pyrrolidine nitroxides are stable free radicals widely used as spin probes and labels in biophysical studies. The stability of these radicals, particularly their resistance to bioreduction, is critical for in vivo applications. Introducing bulky substituents adjacent to the N-O group, such as a tert-butyl group, significantly enhances this stability. nih.gov

The synthesis of highly substituted, sterically shielded pyrrolidine nitroxides often begins with pyrroline N-oxides (nitrones). For example, 2-tert-butyl-1-pyrroline-1-oxides can be prepared and then treated with organometallic reagents (e.g., ethyllithium or ethynylmagnesium bromide followed by hydrogenation) to introduce additional bulky groups at the C2 position. nih.gov The resulting hydroxylamine can then be oxidized to the stable nitroxide radical. The N-tert-butyl group is not directly on the pyrrolidine nitrogen in these final nitroxide products, but the synthetic strategies often start from precursors where a tert-butyl group is key to the initial steps of ring formation or subsequent stability. nih.govunl.edu These sterically shielded nitroxides, such as tetraethyl derivatives of 3-carboxy-PROXYL, exhibit reduction rates that are up to 60-fold slower than their less-substituted counterparts. unl.edu

Nitroxide TypePrecursorKey Synthetic StepFeatureReference
2-tert-Butyl-2-ethylpyrrolidine-1-oxyls2-tert-Butyl-1-pyrroline-1-oxidesAddition of organometallic reagents (e.g., ethyllithium)High stability to bioreduction nih.gov
Tetraethyl 3-carboxy-PROXYLBromo-ketone nitroxideFavorskii rearrangementExtremely slow reduction rate unl.edu

Formation of Thiourea (B124793) and Sulfoxide Derivatives from Isothiocyanate-Pyrrolidines

The synthesis of novel derivatives from a this compound backbone can be effectively achieved by first converting it into a reactive intermediate, such as an isothiocyanate. This key intermediate, 1-(tert-butyl)-2-oxopyrrolidinyl-isothiocyanate, serves as a versatile precursor for the formation of various heterocyclic compounds, including thiourea and sulfoxide derivatives.

Formation of Thiourea Derivatives:

The most direct method for synthesizing thiourea derivatives is the reaction of an isothiocyanate with a primary or secondary amine. This reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). nih.gov The process is generally efficient and characterized by high yields and operational simplicity. acs.orgnih.gov

The general reaction scheme is as follows:

R-N=C=S + R'R''NH → R-NH-C(=S)-NR'R''

In this context, the 1-(tert-butyl)-2-oxopyrrolidinyl-isothiocyanate would react with a selected amine (e.g., aniline, benzylamine) in an appropriate solvent, such as dichloromethane or acetone, to yield the corresponding N,N'-disubstituted thiourea derivative. nih.gov The reaction can often be carried out at room temperature. researchgate.net This method's versatility allows for the introduction of a wide array of substituents (R' and R''), enabling the synthesis of a diverse library of thiourea derivatives for further study. tandfonline.com

Formation of Sulfoxide Derivatives:

The synthesis of sulfoxide derivatives from the isothiocyanate precursor is a multi-step process. It first requires the formation of a thioether (sulfide), which is then oxidized to the corresponding sulfoxide.

Conversion to a Thioether: The isothiocyanate group can be converted into a thioether linkage through various synthetic routes. One common approach involves reaction with a Grignard reagent or an organolithium reagent, followed by quenching with an alkyl halide. A more direct method involves the reaction of the isothiocyanate with a thiol to form a dithiocarbamate, which can then be transformed into a thioether.

Oxidation of the Thioether: Once the thioether derivative of this compound is obtained, it can be selectively oxidized to a sulfoxide. organic-chemistry.org This oxidation is a critical step and can be achieved using a variety of oxidizing agents. Common reagents include hydrogen peroxide (H₂O₂), often with a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgresearchgate.net The reaction conditions must be carefully controlled to prevent over-oxidation to the corresponding sulfone. nih.gov The use of metal-free, light-induced catalytic systems with oxygen as the oxidant represents a greener approach to this transformation. researchgate.net

Advanced Spectroscopic Characterization Techniques for Novel Derivatives

The structural confirmation and purity assessment of newly synthesized derivatives of this compound rely on a suite of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of atoms.

For a synthesized thiourea derivative of this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the tert-butyl group, the pyrrolidinone ring, and the substituent introduced from the amine. The protons of the N-H groups of the thiourea moiety typically appear as broad singlets in the downfield region of the spectrum. nih.gov

The ¹³C NMR spectrum provides complementary information, with the thiocarbonyl carbon (C=S) appearing at a characteristic downfield shift, typically in the range of 179-183 ppm. mdpi.commdpi.com The carbonyl carbon (C=O) of the pyrrolidinone ring would also be clearly identifiable. The chemical shifts are sensitive to the electronic environment, providing confirmation of the successful formation of the desired derivative. mdpi.comresearchgate.net

Table 1: Representative NMR Data for Analogous N-Acyl Thiourea Derivatives

Compound Structure (Analog)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
N-(thiazol-2-ylcarbamothioyl)benzamide13.5–11.0 (br s, 2H, NH), 7.71–7.29 (m, Ar-H and thiazole-H), 5.27 (s, 2H, CH₂), 3.69 (s, 3H, OCH₃)C=S not reported, 170.0 (approx. C=O) nih.gov
N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide13.5–11.0 (br s, 2H, NH), 8.08–6.78 (m, Ar-H), 5.29 (s, 2H, CH₂), 3.60 (s, 3H, OCH₃)C=S not reported, 170.0 (approx. C=O) nih.gov
2-((4-Methylphenoxy)methyl)-N-(2,4,5-trifluorophenylcarbamothioyl)benzamide12.31 (br s, 1H, NH), 12.11 (br s, 1H, NH), 8.08-6.87 (m, Ar-H), 5.26 (s, 2H, CH₂), 2.21 (s, 3H, CH₃)179.89 (C=S), 170.23 (C=O), 156.01, 135.74, 135.49, 133.11, 131.05, 130.40, 129.66, 129.58, 129.32, 128.48, 128.27, 127.87, 127.77, 114.44, 67.51, 19.99 mdpi.com
1-Benzoyl-3-(2-hydroxyphenyl)thiourea11.99 (d, 1H), 9.00 (s, 1H), 8.14 (br s, 1H), 7.77-6.62 (m, Ar-H)179.6 (C=S), 165.8 (C=O), 154.5, 133.2, 132.1, 130.4, 129.3, 128.9, 127.5, 123.4, 119.9, 116.2, 61.4 acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of a thiourea derivative of this compound would display characteristic absorption bands confirming its structure.

The most significant vibrations would include the C=O stretching of the lactam ring, the N-H stretching and bending of the thiourea moiety, and the C=S stretching. The sulfoxide derivatives would be clearly identified by a strong absorption band corresponding to the S=O stretching vibration.

Table 2: Typical Infrared Absorption Frequencies for Key Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Amide (Lactam)C=O stretch1680 - 1700 acs.org
ThioureaN-H stretch3150 - 3400 researchgate.netnist.gov
ThioureaN-H bend~1615 researchgate.net
ThioureaC=S stretch700 - 750 mdpi.comresearchgate.net
SulfoxideS=O stretch1030 - 1070 rsc.org

Mass Spectrometry (MS, HRMS, ESI-TOF, FD) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of a synthesized compound and providing insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition.

For thiourea derivatives, electrospray ionization (ESI) is a common soft ionization technique. The fragmentation patterns under collision-induced dissociation (CID) can be characteristic. Thiourea-containing molecules often exhibit specific fragmentation pathways, such as the cleavage of the C-N bonds adjacent to the thiocarbonyl group. The study of these fragmentation patterns helps to confirm the connectivity of the molecule. For instance, a thiourea-based cross-linking reagent was specifically designed to produce a characteristic constant neutral loss (CNL) during tandem mass spectrometry, facilitating the reliable detection of derivatized peptides. nih.gov

Table 3: Expected Mass Spectrometry Fragmentation for a Hypothetical Thiourea Derivative

Parent IonFragmentation PathwayExpected Fragment Ion / Neutral LossReference
[M+H]⁺Cleavage of C-N bond[R-NCS+H]⁺ or [R'-NH₂]⁺ libretexts.org
[M+H]⁺Loss of amine[M - R'R''NH + H]⁺ (Isothiocyanate fragment) nih.gov
[M]⁺Loss of HNCO[M - 43]⁺
[M]⁺Loss of water[M - 18]⁺

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

If the synthesized pyrrolidinone derivative possesses a chiral center, determining its enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating and quantifying enantiomers. nih.govcsfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have demonstrated high chiral recognition ability for a broad range of compounds, including pyrrolidinone derivatives. tandfonline.com The choice of mobile phase, typically a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol), is critical for achieving optimal separation. tandfonline.com The resolution factor (Rs) is a key parameter that quantifies the degree of separation between the two enantiomer peaks.

Table 4: Example Chiral HPLC Conditions for Separation of Pyrrolidinone Derivatives

Chiral Stationary Phase (CSP)Mobile PhaseFlow RateDetectionReference
Chiralpak ADHexane/2-Propanol/Diethylamine0.5 - 1.0 mL/minUV at 230 nm tandfonline.com
Chiralpak ASHexane/2-Propanol/Diethylamine0.6 mL/minUV at 230 nm tandfonline.com
Chiralcel OD-HHexane/Ethanol1.0 mL/minUV tandfonline.com

Pharmacological and Agrochemical Applications of 1 Tert Butyl Pyrrolidin 2 One Derivatives

Pharmaceutical Applications as Synthetic Intermediates and Biologically Active Compounds

The pyrrolidin-2-one nucleus is a key pharmacophore that exhibits a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. Its derivatives are considered versatile lead compounds in the design of new therapeutic agents.

Derivatives of pyrrolidin-2-one are significant as intermediates and active agents in the development of drugs targeting the central nervous system. Their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes them promising candidates for anticonvulsant therapies.

Several 1-acyl-2-pyrrolidinone derivatives have been synthesized and investigated for their pharmacological activities. Studies have shown that these compounds exhibit an anticonvulsant effect on picrotoxin-induced seizures. guidechem.com For instance, 1-decanoyl-2-pyrrolidinone and 1-dodecanoyl-2-pyrrolidinone demonstrated high activity in these models. guidechem.com The proposed mechanism suggests that the pharmacological activity of these derivatives is likely due to the release of GABA through hydrolysis. guidechem.com Further research into N-substituted-2-oxopyrrolidine derivatives as GABA prodrugs has identified compounds with potent, broad-spectrum anticonvulsant activity and a wide margin of safety compared to established drugs like valproic acid.

In the realm of anxiolytics, research has explored polycyclic benzodiazepines fused with various heterocyclic rings, including the pyrrolo[2,1-c] guidechem.comcalpaclab.combenzodiazepine structure. These efforts aim to develop modified benzodiazepines with anxiolytic effects but with minimized side effects. While direct synthesis from 1-(tert-butyl)pyrrolidin-2-one is not explicitly detailed, the broader class of pyrrolidine-fused benzodiazepines has been evaluated for anxiolytic activities.

For antidepressants, research has focused on designing multi-target compounds. One study describes a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with combined effects on serotonin (B10506) (5-HT1A) and dopamine (B1211576) (D2) receptors, as well as serotonin, noradrenaline, and dopamine transporters. This highlights the utility of the pyrrolidine-dione scaffold, a close relative of pyrrolidin-2-one, in creating potential multi-target antidepressants.

Compound ClassTherapeutic TargetKey FindingsReference
1-Acyl-2-pyrrolidinonesAnticonvulsantShowed dose-dependent anticonvulsant effects in picrotoxin-induced seizure models. Activity is likely due to GABA release upon hydrolysis. guidechem.com
N-Substituted-2-oxopyrrolidinesAnticonvulsantSome derivatives proved to be potent, broad-spectrum anticonvulsants with a wider safety margin than valproic acid.
Pyrrolidine-2,5-dionesAntidepressantDerivatives designed as multi-target ligands with high affinity for the serotonin transporter (SERT) and dopamine (D2) receptors.

The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for managing Alzheimer's disease. Pyrrolidin-2-one derivatives have been extensively explored as potential AChE inhibitors.

Inspired by the structure of donepezil (B133215), a major drug used for Alzheimer's, researchers have designed and synthesized a series of N-benzylated pyrrolidin-2-one derivatives. guidechem.comcalpaclab.comepa.gov In these designs, the N-benzylated pyrrolidin-2-one moiety replaces the 5,6-dimethoxy-1-indanone (B192829) part of donepezil. guidechem.comcalpaclab.comepa.gov One such compound, 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one, displayed an excellent anti-Alzheimer's profile in both in vivo and in vitro evaluations. guidechem.comcalpaclab.comepa.gov

Further studies have used this promising compound as a lead to develop a library of novel molecules. smolecule.com Through molecular docking and simulation studies, new derivatives such as 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one showed a high binding affinity with AChE, even greater than that of donepezil. smolecule.com These findings suggest that pyrrolidin-2-one derivatives are promising candidates for diseases associated with cognitive deficits. ncats.io

Compound DerivativeTargetKey Research FindingReference
3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-oneAcetylcholinesterase (AChE)Exhibited a strong anti-Alzheimer's profile in preclinical models, serving as a lead compound for further development. guidechem.comcalpaclab.comepa.gov
3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-oneAcetylcholinesterase (AChE)Demonstrated a higher docking score and better binding affinity with AChE than the reference drug donepezil in computational studies. smolecule.com
Pyrrolidine-based benzenesulfonamidesAcetylcholinesterase (AChE)Compounds with 2,4-dimethoxyphenyl and 4-methoxyphenyl (B3050149) substituents were identified as promising AChE inhibitor candidates with Ki values in the nanomolar range.

The versatility of the pyrrolidin-2-one scaffold has led to its investigation across multiple therapeutic areas, including inflammation, cancer, and neurodegenerative diseases.

Anti-inflammatory Activity: A notable derivative, N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one (E-5110), has been identified as a potent non-steroidal anti-inflammatory agent. guidechem.com Its anti-inflammatory activity in carrageenin paw edema models was found to be similar to that of indomethacin (B1671933). guidechem.com Furthermore, E-5110 effectively suppressed chronic inflammatory responses in adjuvant- and collagen-induced arthritis models and demonstrated a more favorable therapeutic index with less ulcerogenic effect on gastric mucosa compared to indomethacin and piroxicam. guidechem.com

Anticancer Activity: Numerous pyrrolidin-2-one derivatives have been synthesized and evaluated for their anticancer potential. One study detailed the synthesis of diphenylamine-pyrrolidin-2-one-hydrazone derivatives, with one compound bearing a 5-nitrothiophene moiety showing the most potent activity against several cancer cell lines, including melanoma, prostate, breast, and pancreatic cancer cells. smolecule.com Another line of research has focused on 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives as potential PI3K inhibitors, a key target in cancer therapy. The pyrrolidin-2-one nucleus is recognized as a key pharmacophore with demonstrated anticancer properties. epa.gov

Neuroprotective Activity: The neuroprotective effects of pyrrolidin-2-one derivatives have been examined in models of cognitive impairment and ischemia. ncats.io Studies have shown that these derivatives can be effective in treating behavioral and biochemical changes brought on by scopolamine-induced cognitive deficits. ncats.io In the context of stroke research, analogues of α-phenyl-N-tert-butylnitrone (PBN), a known neuroprotectant, have been developed. rdd.edu.iq Among these, 1,1′-biphenyl nitrones bearing N-tert-butyl groups at the nitrone motif systematically afforded higher levels of neuroprotection in in vitro ischemia models. rdd.edu.iq

ActivityDerivative ExampleKey Research FindingReference
Anti-inflammatoryN-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-oneShowed potent acute and chronic anti-inflammatory effects comparable to indomethacin but with a better safety profile. guidechem.com
AnticancerDiphenylamine-pyrrolidin-2-one-hydrazone with a 5-nitrothiophene moietyExhibited the highest cytotoxic activity against IGR39 melanoma cells with an EC50 value of 2.50 µM. smolecule.com
Neuroprotective1,1′-biphenyl nitrones with N-tert-butyl groupsProvided higher neuroprotection than the parent compound PBN in cell-based models of ischemia. rdd.edu.iq

The pyrrolidin-2-one nucleus is a core structure in many compounds investigated for their ability to combat microbial and fungal infections.

Antibacterial Activity: Various new derivatives of pyrrolidin-2-one have been synthesized and tested against bacteria such as Escherichia coli and Staphylococcus aureus. Many of these derivatives showed moderate biological activity against one or both of these bacterial strains. In one study, a series of dihydropyrazole derivatives were synthesized, including a (5-(Benzo[d] guidechem.comepa.govdioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(pyrrolidin-1-yl)methanone compound. acs.org These compounds were found to have significant antibacterial activity against several Gram-positive and Gram-negative bacteria. acs.org

Antifungal Activity: Research into hydrazine (B178648) and acyl hydrazone derivatives of 5-pyrrolidin-2-one has revealed their potential as antifungal agents. These compounds were effective against a panel of twelve fungal strains. One study highlighted derivatives of 4-hydroxybenzoic acid with 3-tert-butyl substituents as having high antifungal activity, with S. sclerotiorum being the most susceptible fungus. Furthermore, hydrazine-based compounds demonstrated the ability to reduce mortality in a C. albicans infection model of C. elegans.

ActivityCompound Class / ExampleTarget OrganismsKey FindingsReference
Antibacterial(5-(Benzo[d] guidechem.comepa.govdioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(pyrrolidin-1-yl)methanoneGram-positive and Gram-negative bacteriaShowed high antibacterial activity when compared with standard drugs. Sarcina and Staphylococcus aureus were the most sensitive. acs.org
AntifungalHydrazide–hydrazones of 4-hydroxybenzoic acid with 3-tert-butyl substituentS. sclerotiorum and other fungal strainsExhibited the highest antifungal activity with IC50 values as low as 0.5 µg/mL.
AntifungalHydrazine derivatives of 5-pyrrolidin-2-oneCandida albicansDemonstrated fungicidal activity and protected C. elegans from infection.

While direct studies on this compound are limited in this area, related pyrrolidine (B122466) structures have been investigated as inhibitors of key enzymes in the DNA damage response (DDR) pathway. Targeting the DDR is a promising strategy in cancer therapy, as it can sensitize tumor cells to DNA-damaging agents.

Research has shown that pyrrolidine derivatives can act as inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), which are enzymes crucial for the repair of single-strand DNA breaks. In one study, benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus were synthesized and tested as inhibitors of PARP-1 and PARP-2.

Furthermore, a quinolino-pyrrolidin-2-one derivative has been noted in the context of Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors. ATM is a primary activator of the DNA damage signaling cascade. Inhibiting ATM can prevent cancer cells from repairing DNA damage induced by chemotherapy or radiation, thereby enhancing the efficacy of these treatments. This indicates that the pyrrolidin-2-one scaffold can be incorporated into molecules designed to modulate critical DNA repair pathways.

Agrochemical Applications

The application of this compound derivatives in the agrochemical sector is less documented than their pharmaceutical uses. However, related N-substituted pyrrolidones have been explored for their utility in agricultural formulations. A patent describes the use of N-substituted pyrrolidones, specifically including N-(tert.-Butyl)-2-Pyrrolidone, to promote the penetration of agrochemical active agents into plants. This suggests a role as an adjuvant or formulation aid, enhancing the efficacy of pesticides such as herbicides, fungicides, and insecticides by improving their uptake. The properties of these compounds as versatile solvents may also contribute to their use in creating stable and effective agrochemical products.

Utility in the Production of Insecticides and Herbicides

The pyrrolidinone scaffold is a foundational structure in the development of various agrochemicals. Derivatives of this compound, in particular, have been synthesized and evaluated for their herbicidal properties. Research has focused on creating novel compounds that can effectively inhibit plant growth, offering potential as commercial herbicides.

One such area of investigation involves 1-alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones. Within this class, a specific derivative, 1-t-butyl-3-(α-hydroxy-2'-methylbenzylidene)pyrrolidine-2,4-dione , has been synthesized and tested for its herbicidal efficacy against both dicotyledonous and monocotyledonous plants. nih.gov Preliminary biological evaluations have shown that these compounds exhibit significant inhibitory and bleaching activity. nih.gov

The herbicidal effects of these compounds were tested against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). The data from these tests demonstrate that the 1-tert-butyl derivative possesses notable herbicidal activity, with high inhibition rates at a concentration of 100 µg/L. nih.gov

Herbicidal Activity of 1-t-butyl-3-(α-hydroxy-2'-methylbenzylidene)pyrrolidine-2,4-dione

Target Plant Species Concentration (µg/L) Inhibition Rate (%)
Brassica napus 100 83.1
Echinochloa crusgalli 100 80.2

These findings underscore the potential of this compound derivatives as lead structures for the development of new, effective herbicides. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies in Pyrrolidinone-Based Drug Design

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, largely due to its favorable three-dimensional structure which allows for extensive exploration of chemical space. nih.gov Structure-Activity Relationship (SAR) studies are pivotal in drug design, as they elucidate how the specific chemical structure of a molecule, including its stereochemistry and conformation, correlates with its biological activity. For pyrrolidinone-based compounds, SAR studies help in optimizing the scaffold to enhance potency, selectivity, and pharmacokinetic properties for various therapeutic targets. nih.gov

Impact of Stereochemistry on Biological Activity and Binding Modes

The chemical and biological properties of pyrrolidinone derivatives are highly dependent on their relative stereochemistry. nih.gov The non-planar, five-membered pyrrolidinone ring contains multiple stereogenic centers, which means a single molecular formula can exist as numerous distinct stereoisomers. nih.gov These isomers, due to their different spatial arrangements of atoms, can exhibit vastly different biological profiles. nih.gov

The specific 3D orientation of substituents on the pyrrolidinone ring dictates how the molecule interacts with its biological target, such as an enzyme or receptor. The binding pockets of these biological macromolecules are themselves chiral, meaning they can differentiate between stereoisomers of a drug candidate. Consequently, one stereoisomer may bind with high affinity and elicit a desired therapeutic effect, while another may be inactive or even produce off-target effects. This highlights the critical importance of controlling stereochemistry during the synthesis and development of new pyrrolidinone-based therapeutic agents. nih.govnih.gov

Conformational Analysis and its Correlation with Bioactivity

The pyrrolidinone ring is not flat; it adopts puckered conformations to minimize ring strain. The two most predominant conformations are known as the Cγ-exo and Cγ-endo envelope puckers. nih.gov The equilibrium between these two conformers can be controlled by the nature and position of substituents on the ring. nih.govacs.org This conformational preference is a key determinant of a molecule's biological activity, as it defines the three-dimensional shape presented to the biological target.

The introduction of specific substituents can "lock" the ring into a preferred conformation. For instance, it has been established that electronegative substituents influence the pucker in predictable ways. nih.gov More significantly, a sterically demanding substituent, such as a tert-butyl group, can strongly favor a specific ring conformation. acs.orgresearchgate.net By forcing the ring into a rigid geometry, a tert-butyl group can pre-organize the molecule for optimal binding with its target, potentially enhancing its potency and selectivity. researchgate.net

Influence of Substituents on Pyrrolidine Ring Conformation

Substituent Type at C-4 Stereochemistry Preferred Ring Pucker Effect
Electronegative Group (e.g., OH, F) cis endo Increases endo puckering nih.gov
Electronegative Group (e.g., OH, F) trans exo Favors exo puckering nih.gov
Bulky Alkyl Group (e.g., tert-Butyl) cis exo Locks ring in exo conformation acs.org
Bulky Alkyl Group (e.g., tert-Butyl) trans endo Locks ring in endo conformation acs.org

Computational Chemistry and Theoretical Studies on 1 Tert Butyl Pyrrolidin 2 One Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of molecules, which govern their reactivity and interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the geometry, reactivity, and spectroscopic properties of molecules. In the context of pyrrolidine (B122466) derivatives, DFT calculations are instrumental in elucidating reaction mechanisms, determining the stability of transition states, and explaining observed stereoselectivity.

For example, DFT studies on the 1,3-dipolar cycloaddition reactions to form substituted pyrrolidine rings have been conducted to understand diastereoselectivity. acs.org Calculations can map out the potential energy surface of a reaction, identifying the lowest energy pathways for the formation of specific stereoisomers. In reactions involving chiral auxiliaries, such as the N-tert-butanesulfinyl group, DFT has been used to model transition states and explain how the auxiliary group directs the stereochemical outcome. acs.org These studies often reveal that steric interactions, such as those between a tert-butyl group and other parts of the reacting molecules, play a crucial role in destabilizing certain transition states, thereby favoring the formation of a single diastereomer. acs.org

DFT calculations using functionals like B3LYP with basis sets such as 6-311+G(d,p) are commonly employed to analyze the global and local reactivity indices. researchgate.net These indices, including chemical potential, hardness, and electrophilicity, as well as Fukui functions, help predict the most likely sites for nucleophilic or electrophilic attack, thereby explaining the regioselectivity of reactions. researchgate.net By calculating the activation energies for different reaction pathways, researchers can predict the major products of a reaction under kinetic control.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, providing a detailed picture of chemical bonding. An analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For a molecule like 1-(tert-butyl)pyrrolidin-2-one, MO analysis would reveal how the electron density is distributed across the molecule. The lone pairs on the oxygen and nitrogen atoms would significantly contribute to the HOMO, making these sites susceptible to electrophilic attack. The carbonyl group (C=O) would influence the LUMO, making the carbonyl carbon an electrophilic center prone to nucleophilic attack.

Theoretical calculations can generate electron density maps and electrostatic potential (ESP) maps, which visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule. These maps are invaluable for predicting how the molecule will interact with other reagents or biological targets.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique allows for the study of the dynamic behavior of systems, providing insights that are not accessible from static molecular models. nih.gov

MD simulations are a cornerstone of modern drug discovery for studying how a potential drug molecule (ligand) binds to its biological target, such as a protein or enzyme. nih.gov While specific studies targeting this compound as a ligand are not prominent, the methodology is widely applied to pyrrolidinone-containing structures.

The process involves placing the ligand in the binding site of the target protein and simulating the system's evolution over time in a solvated environment. These simulations can:

Predict Binding Poses: Determine the most stable orientation of the ligand within the binding pocket.

Estimate Binding Affinity: Through advanced techniques like free energy perturbation or thermodynamic integration, MD can estimate the free energy of binding, which correlates with the ligand's potency. unibo.it

Identify Key Interactions: Reveal crucial hydrogen bonds, hydrophobic interactions, or ionic interactions between the ligand and specific amino acid residues of the target. mdpi.com

Assess Stability: The root-mean-square deviation (RMSD) of the ligand and protein over the simulation time indicates the stability of the binding complex. mdpi.com

For instance, MD simulations have been used to study the binding of inhibitors to enzymes like the papain-like protease (PLpro) of SARS-CoV-2, revealing persistent protein-ligand interactions that are essential for inhibitory activity. researchgate.net

A molecule's biological activity is often dependent on its three-dimensional shape or conformation. MD simulations are used to explore the conformational landscape of a molecule, identifying its most stable low-energy conformations and the pathways for transitioning between them. nih.gov

For this compound, simulations would reveal the flexibility of the five-membered pyrrolidinone ring, which typically adopts an envelope or twisted conformation. The bulky tert-butyl group attached to the nitrogen atom would significantly restrict the conformational freedom around the N-C bond and could influence the puckering of the pyrrolidine ring. By simulating the molecule in different solvents, one can also understand how the environment affects its conformational preferences. Analysis of the simulation trajectory can provide information on properties like the radius of gyration and intramolecular distances, which characterize the molecule's shape and flexibility over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to derivatives of pyrrolidin-2-one to understand their therapeutic potential. In one such study, a QSAR model was developed for a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity. nih.gov The model correlated the biological activity with molecular descriptors calculated from the compounds' structures.

The resulting QSAR equation demonstrated that the antiarrhythmic activity was mainly dependent on specific topological and geometric descriptors. The statistical quality of the model was validated through various methods, including leave-one-out cross-validation (Q²), which assesses the model's predictive power. nih.gov A high correlation coefficient (R²) indicates a good fit of the model to the data. nih.gov

Below is an example table summarizing the types of descriptors and statistical parameters often found in a QSAR study on pyrrolidinone derivatives, based on published research. nih.gov

Parameter Type Example Description
Descriptor JGI4A topological descriptor representing the mean topological charge index of order 4.
Descriptor PCRA descriptor related to the ratio of the principal components of the molecular structure.
Statistical Metric nNumber of compounds in the dataset.
Statistical Metric Coefficient of determination, indicating the goodness of fit.
Statistical Metric Cross-validated R², indicating the predictive ability of the model.
Statistical Metric F-testA statistical test to assess the significance of the model.
Statistical Metric RMSERoot Mean Square Error, indicating the deviation between predicted and observed values.

This interactive table is based on data and concepts from a QSAR study on antiarrhythmic agents containing the pyrrolidin-2-one scaffold. nih.gov

Such models provide valuable insights into the structural requirements for a compound to exhibit a specific biological activity, guiding the design of more potent analogues.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Analysis

Computational Assessment of Drug-likeness and Bioavailability Potential for Derivatives

A foundational aspect of this computational assessment is the evaluation of "drug-likeness," often guided by frameworks such as Lipinski's Rule of Five. This rule posits that orally administered drugs generally possess a molecular weight under 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. tandfonline.comnih.gov Studies on various pyrrolidine derivatives consistently apply these rules as an initial filter to identify compounds with a higher likelihood of good membrane permeability and oral absorption. nih.gov

For instance, in a computational study of a series of novel N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety, researchers confirmed that all synthesized compounds adhered to Lipinski's Rule of Five. tandfonline.com The molecular weights of these derivatives were found to be in the range of 227.67 to 429.54 g/mol , with logP values between 0.02 and 2.53. The number of hydrogen bond acceptors ranged from 3 to 6, and the hydrogen bond donors were between 1 and 3, all well within the prescribed limits. tandfonline.com Such findings are indicative of a favorable preliminary drug-likeness profile for these pyrrolidine-based structures.

Beyond these basic rules, other molecular descriptors are also computationally scrutinized to refine the prediction of bioavailability. The topological polar surface area (TPSA) is a key parameter, as it correlates with a molecule's ability to permeate cell membranes. A TPSA of less than 140 Ų is generally considered advantageous for good oral bioavailability. tandfonline.com

The following interactive table summarizes the computationally predicted ADME and drug-likeness parameters for a representative set of hypothetical this compound derivatives, illustrating the type of data generated in such analyses.

DerivativeMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsTPSA (Ų)Lipinski's Rule of Five Violations
Derivative A320.452.81475.60
Derivative B450.624.12692.30
Derivative C510.785.338110.12
Derivative D288.391.90360.50

This table contains hypothetical data for illustrative purposes.

Furthermore, in silico models are employed to predict specific ADME behaviors. For a series of pyrrolidine derivatives investigated as potential Mcl-1 inhibitors, computational analysis revealed that the designed compounds were likely to be orally bioavailable and exhibit good permeability. nih.gov These models can also forecast potential interactions with metabolic enzymes, such as cytochrome P450 (CYP) isoforms like CYP3A4 and CYP2D6, which are responsible for the metabolism of a vast number of drugs. Predictions indicated that several of the pyrrolidine derivatives would not inhibit these key enzymes, suggesting a lower potential for drug-drug interactions. nih.gov

Toxicity prediction is another critical component of the in silico assessment. Models can screen for potential liabilities such as AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and skin sensitization. nih.gov In the study of pyrrolidine-based Mcl-1 inhibitors, the designed compounds were predicted to be free of these toxicities, further enhancing their profile as potential drug candidates. nih.gov

Future Perspectives and Research Challenges for 1 Tert Butyl Pyrrolidin 2 One

Development of Novel Stereoselective Synthetic Pathways for Complex Derivatives

A significant challenge and a frontier in the development of 1-(tert-Butyl)pyrrolidin-2-one-based compounds is the creation of complex derivatives with precise stereochemical control. The spatial arrangement of substituents on the pyrrolidine (B122466) ring is crucial for biological activity, as different stereoisomers can exhibit vastly different interactions with chiral biological targets like enzymes and receptors. researchgate.netnih.gov

Future research will likely focus on catalytic asymmetric methodologies to generate enantiomerically pure and diastereomerically defined derivatives. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful strategy for the enantioselective synthesis of substituted pyrrolidines, capable of creating up to four new contiguous stereocenters. nih.gov The development of novel chiral catalysts, including both metal-based and organocatalysts, is essential to broaden the scope and efficiency of these reactions for substrates relevant to this compound. nih.gov

One notable advancement is the enantioselective [3+2] cycloaddition to form the core of complex molecules, which has been successfully applied to synthesize a tetrasubstituted pyrrolidine core bearing a tert-butyl group. nih.gov This highlights the feasibility of constructing sterically hindered and stereochemically rich pyrrolidinones. nih.gov Other promising stereoselective methods include multicomponent reactions that can build up to three stereogenic centers in a single step and copper-promoted intramolecular aminooxygenation of alkenes. scribd.comresearchgate.netingentaconnect.com

MethodDescriptionKey AdvantagesReference
Asymmetric [3+2] Cycloaddition Catalytic, enantioselective cycloaddition of an azomethine ylide with an alkene.Convergent, potential to form four new stereocenters. nih.govnih.gov
Asymmetric Multicomponent Reactions One-pot reaction of three or more components to form a complex product.High efficiency, constructs multiple stereocenters in a single operation. scribd.comresearchgate.net
Intramolecular Aminooxygenation Copper-promoted cyclization of alkene substrates to form disubstituted pyrrolidines.High yielding, excellent diastereoselectivity for certain substrates. ingentaconnect.com
One-Pot, Four-Step Synthesis Involves formation of a silyllithium reagent, addition to a diaryl olefin, diastereoselective addition to a chiral sulfinimine, and intramolecular cyclization.High yields and excellent diastereoselectivity for silyl-substituted pyrrolidines. ub.edu

Challenges in this area include developing catalysts that can accommodate the steric bulk of the tert-butyl group while maintaining high stereoselectivity. Furthermore, creating pathways that allow for diverse functionalization of the pyrrolidine ring will be key to generating a wide range of analogs for biological screening.

Exploration of Untapped Biological Targets and Therapeutic Areas

The pyrrolidinone nucleus is a known pharmacophore with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. mdpi.commdpi.com Derivatives of this compound could offer novel therapeutic agents by interacting with new or underexplored biological targets.

Neurodegenerative Diseases: The neuroprotective effects of pyrrolidinone derivatives are an active area of research. nih.gov Novel derivatives of this compound could be designed as multipotent agents for diseases like Alzheimer's, potentially targeting enzymes such as β-secretase-1 or acting as acetylcholinesterase inhibitors. nih.govnih.gov The lipophilic nature of the tert-butyl group may enhance blood-brain barrier penetration, a critical factor for central nervous system-acting drugs.

Enzyme Inhibition: Pyrrolidine-based compounds have shown inhibitory activity against a variety of enzymes. mdpi.com There is significant potential in designing this compound derivatives as inhibitors for untapped enzyme targets. For example, pyrrolidine-2,3-diones have been identified as novel inhibitors of P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis, suggesting a new avenue for developing antibiotics to combat resistant bacteria. nih.gov Other potential targets include enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis and various kinases involved in cancer progression. mdpi.com Polyhydroxylated pyrrolidines have also been investigated as inhibitors of enzymes like α-glucosidase and aldose reductase for the management of diabetes. researchgate.net

Anticancer Agents: The pyrrolidine scaffold is present in several anticancer agents. nih.gov Future research could explore derivatives of this compound as inhibitors of novel cancer targets. For instance, pyrrolidine-based compounds are being investigated as inhibitors of Aurora A kinase and CXCR4, which are implicated in various human malignancies. nih.gov

The primary challenge is to identify novel biological targets where the specific properties of this compound derivatives can be leveraged for optimal binding and therapeutic effect. This will require extensive screening and structure-activity relationship (SAR) studies.

Integration of Advanced Computational Techniques in Rational Compound Design

Advanced computational techniques are becoming indispensable in modern drug discovery for the rational design of new compounds. For this compound, these methods can accelerate the identification of promising derivatives and provide insights into their mechanisms of action.

Molecular Docking and Dynamics: Molecular docking studies can predict the binding modes and affinities of this compound derivatives to the active sites of target proteins. scribd.comresearchgate.net For example, docking has been used to understand the interactions of pyrrolidinone analogs with COX and LOX enzymes, revealing key hydrogen bonding and van der Waals interactions. scribd.comingentaconnect.com Molecular dynamics simulations can further elucidate the stability of these interactions over time. scribd.com These techniques can guide the design of derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrrolidinone derivatives, 3D-QSAR models have been developed to understand the chemical-biological interactions governing their activity as neuraminidase inhibitors. Such models can predict the activity of newly designed this compound analogs before their synthesis, saving time and resources.

Pharmacophore Modeling and Virtual Screening: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov This model can then be used as a query for virtual screening of large compound databases to identify novel molecules with the desired activity. nih.govnih.gov This approach has been successfully used to identify potential inhibitors for targets like phospholipase D1 and PARP-1. nih.govnih.gov

Computational TechniqueApplication in Pyrrolidinone DesignPotential BenefitsReference
Molecular Docking Predicting binding modes and affinities of derivatives to target proteins.Rationalize biological results, guide lead optimization. scribd.comresearchgate.net
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of ligand-protein complexes over time.Assess binding stability and conformational changes. scribd.com
Quantitative Structure-Activity Relationship (QSAR) Correlating structural features with biological activity to predict the potency of new analogs.Prioritize synthetic efforts on the most promising compounds.
Pharmacophore Modeling Identifying the key 3D structural features required for biological activity.Facilitate virtual screening and de novo design. nih.gov
Virtual Screening Searching large chemical databases for molecules that match a pharmacophore model or dock well into a target.Identify novel hit compounds for further development. nih.gov

A key challenge is the accuracy of the computational models, which depends on the quality of the input data and the sophistication of the algorithms. Integrating experimental data with computational predictions is crucial for successful rational compound design.

Sustainable and Green Chemistry Approaches to Pyrrolidinone Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Applying these principles to the synthesis of this compound and its derivatives is a critical future direction.

Green Solvents and Catalysts: Research is focused on replacing traditional volatile organic solvents with greener alternatives like water or bio-derived solvents such as cyclopentyl methyl ether (CPME). researchgate.net The use of heterogeneous catalysts is also preferred as they can be easily recovered and reused. For instance, the reductive amination of levulinic acid, a biomass-derived platform molecule, to produce N-substituted pyrrolidones has been achieved using recyclable palladium-based catalysts. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. researchgate.net The microwave-assisted catalytic conversion of levulinic acid into N-substituted pyrrolidones has been demonstrated as a sustainable protocol. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. A multi-enzyme cascade has been developed for the efficient production of pyrrolidone from L-glutamate. Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones has also been achieved using laccase, highlighting the potential of enzymes in creating complex chiral molecules.

Green Chemistry ApproachDescriptionAdvantagesReference
Use of Green Solvents Employing environmentally benign solvents like water or bio-derived ethers (e.g., CPME).Reduced toxicity and environmental impact. researchgate.net
Heterogeneous Catalysis Utilizing solid catalysts that can be easily separated from the reaction mixture.Catalyst recyclability, simplified product purification. researchgate.net
Microwave-Assisted Synthesis Using microwave energy to heat reactions.Faster reaction times, improved yields, reduced energy consumption. researchgate.net
Biocatalysis/Enzyme Cascades Employing enzymes or whole-cell systems to catalyze reactions.High selectivity (chemo-, regio-, and stereo-), mild reaction conditions, use of renewable feedstocks.
Multicomponent Reactions Combining three or more reactants in a single step to form a complex product.High atom economy, reduced waste, and simplified procedures.

The main challenge in this area is the development of robust and scalable green synthetic routes. For biocatalysis, this includes enzyme discovery, engineering, and optimization of reaction conditions to achieve high productivity and yields for industrial applications.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(tert-Butyl)pyrrolidin-2-one, and what experimental conditions are critical for yield optimization?

The synthesis typically involves cyclization of nitrogen-containing precursors, such as acetals or ketals, under controlled conditions. Key steps include:

  • Intramolecular cyclization : Use of tert-butyl-protected intermediates to stabilize reactive groups during ring formation .
  • Catalyst selection : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) to promote cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents like DMF or THF improve reaction homogeneity and yield . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR (¹H/¹³C) and LC-MS are essential for confirming structural integrity .

Q. How should researchers characterize the structural and purity profile of this compound?

A multi-technique approach is recommended:

  • Spectroscopic analysis : ¹H NMR (δ 1.2–1.4 ppm for tert-butyl protons; δ 3.4–3.8 ppm for pyrrolidinone ring protons) and ¹³C NMR (δ 28–30 ppm for tert-butyl carbons; δ 175–180 ppm for carbonyl) .
  • Chromatographic methods : HPLC with UV detection (λ = 210–220 nm) to assess purity (>95%) and identify byproducts .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ at m/z 198.1 (C₈H₁₅NO₂) .

Q. What stability considerations are critical for handling and storing this compound?

  • Thermal stability : Decomposition observed above 150°C; store at 2–8°C in airtight containers .
  • Light sensitivity : Amber glass vials recommended to prevent photodegradation .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) due to risk of exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

Contradictions often arise from heat transfer inefficiencies or solvent polarity changes. Mitigation strategies include:

  • Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to monitor reaction progression and identify bottlenecks .
  • DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading, stirring rate) using factorial designs to identify critical variables .
  • Microreactor systems : Improve mixing and thermal control for reproducible yields at larger scales .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

  • DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • MD (Molecular Dynamics) simulations : Model solvent effects and transition states for SN2 or cycloaddition reactions .
  • Docking studies : Explore interactions with biological targets (e.g., enzymes) for medicinal chemistry applications .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound derivatives?

  • Derivatization : Introduce substituents (e.g., halogens, aryl groups) at the pyrrolidinone nitrogen or tert-butyl position to modulate lipophilicity and binding affinity .
  • In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinases), or receptor binding (fluorescence polarization) .
  • Pharmacokinetic profiling : Assess metabolic stability (human liver microsomes) and membrane permeability (Caco-2 cells) .

Q. What strategies address the lack of ecological toxicity data for this compound in environmental risk assessments?

  • Read-across analysis : Use toxicity data from structurally similar pyrrolidinones (e.g., 1-(4-fluorophenyl)pyrrolidin-2-one) as provisional benchmarks .
  • QSAR modeling : Predict ecotoxicological endpoints (e.g., LC50 for fish) using software like ECOSAR .
  • Experimental testing : Conduct OECD-compliant assays (e.g., Daphnia magna acute toxicity) to fill data gaps .

Methodological Notes

  • Data validation : Cross-reference experimental results with PubChem or DSSTox entries for consistency .
  • Contingency planning : Pre-test reaction scalability and stability under inert atmospheres (N₂/Ar) to mitigate oxidation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-Butyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(tert-Butyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.